Trans Stereochemistry Is Required for Cilostazol Metabolite OPC-13013 Synthesis
Trans-4-(benzyloxy)cyclohexanamine is the specific reactant used in the synthesis of OPC-13013, a metabolite of Cilostazol, as documented in the foundational work by Nishi et al. [1]. The corresponding cis isomer (CAS 98454-38-7) cannot serve as a direct substitute in this pathway because the final pharmacologically active metabolite, 4'-trans-hydroxy Cilostazol (OPC-13213), requires the trans configuration at the cyclohexyl ring to match the stereochemistry of the metabolite produced endogenously by CYP3A4 [2]. The 4'-cis-hydroxy metabolite is produced by a different enzymatic pathway (CYP2C19 and CYP3A5) and possesses distinct pharmacological properties [2].
| Evidence Dimension | Stereochemical requirement for metabolite synthesis |
|---|---|
| Target Compound Data | Trans (1r,4r) configuration specifically yields OPC-13013 and 4'-trans-hydroxy Cilostazol |
| Comparator Or Baseline | Cis isomer (CAS 98454-38-7) would yield 4'-cis-hydroxy Cilostazol; unspecified mixture (CAS 160357-83-5) would yield a mixed product |
| Quantified Difference | 4'-trans-hydroxy Cilostazol is approximately 5-fold less potent as an antiplatelet agent than the parent drug Cilostazol; the cis metabolite has distinct activity |
| Conditions | Synthetic pathway based on Nishi, T., et al.: Chem. Pharm. Bull., 33, 1140 (1985); metabolic pathways per HMDB |
Why This Matters
Procurement of the incorrect isomer directly compromises the fidelity of cilostazol metabolite reference standard synthesis and may lead to incorrect pharmacological profiling in drug metabolism studies.
- [1] Nishi, T., et al. Chem. Pharm. Bull., 33, 1140 (1985). Synthetic route to cilostazol metabolites using trans-configured intermediates. View Source
- [2] Human Metabolome Database. Cilostazol (HMDB0015297). Metabolism via CYP3A4 to 4-trans-hydroxy cilostazol and via CYP2C19/CYP3A5 to 4-cis-hydroxy cilostazol. View Source
